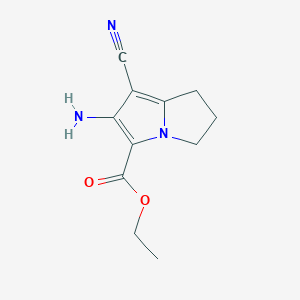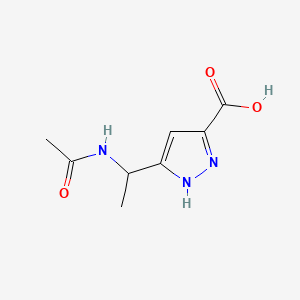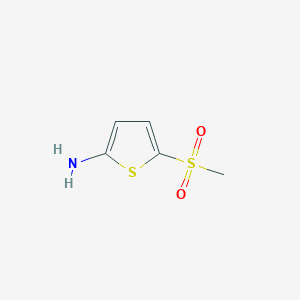![molecular formula C6H9NO B13467455 2-Azabicyclo[3.1.1]heptan-4-one](/img/structure/B13467455.png)
2-Azabicyclo[3.1.1]heptan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[311]heptan-4-one is a bicyclic compound that contains a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.1]heptan-4-one can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles . Another method includes the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . These reactions typically require specific conditions such as the presence of a catalyst, appropriate solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Azabicyclo[3.1.1]heptan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed to reduce this compound.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Azabicyclo[3.1.1]heptan-4-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Azabicyclo[3.1.1]heptan-4-one involves its interaction with specific molecular targets and pathways. The nitrogen atom within the structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Azabicyclo[3.1.1]heptan-4-one can be compared with other similar compounds such as 3-Azabicyclo[3.1.1]heptane and bicyclo[3.1.1]heptane derivatives . These compounds share structural similarities but differ in their chemical properties and applications. For instance, 3-Azabicyclo[3.1.1]heptane is used as a saturated isostere for pyridine, while bicyclo[3.1.1]heptane derivatives are explored for their potential as high-energy density compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C6H9NO |
|---|---|
Peso molecular |
111.14 g/mol |
Nombre IUPAC |
2-azabicyclo[3.1.1]heptan-4-one |
InChI |
InChI=1S/C6H9NO/c8-6-3-7-5-1-4(6)2-5/h4-5,7H,1-3H2 |
Clave InChI |
VMCJKMKKOQWWFD-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1NCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13467372.png)

![[2-(4-Ethoxyphenyl)ethyl]boronic acid](/img/structure/B13467385.png)


![7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13467395.png)


![[2-(Trifluoromethyl)pyrazol-3-yl]boronic acid](/img/structure/B13467417.png)


![1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione](/img/structure/B13467431.png)

![(1R,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13467436.png)
